Perfluoroethyldimethylcyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

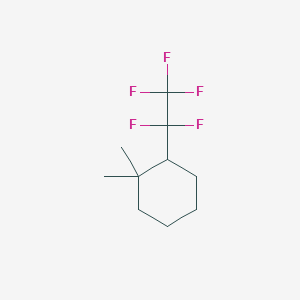

Perfluoroethyldimethylcyclohexane is a fluorinated organic compound with the molecular formula C10H15F5. It is characterized by a cyclohexane ring substituted with ethyl and dimethyl groups, all of which are perfluorinated. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and low surface energy, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perfluoroethyldimethylcyclohexane typically involves the fluorination of ethyldimethylcyclohexane. This process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually conducted in a fluorinated solvent to prevent side reactions and ensure high yield .

Industrial Production Methods: Industrial production of this compound often employs a continuous flow reactor to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as cobalt or nickel, can enhance the fluorination process. The final product is purified through distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Perfluoroethyldimethylcyclohexane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be facilitated by nucleophiles, such as amines or alcohols, under mild conditions. The compound is resistant to oxidation and reduction due to the strong C-F bonds .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium amide, potassium tert-butoxide, and lithium diisopropylamide. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or tetrahydrofuran, at temperatures ranging from -78°C to room temperature .

Major Products Formed: The major products formed from the substitution reactions of this compound include various fluorinated derivatives, depending on the nucleophile used. For example, reaction with an amine can yield a perfluoroalkylamine, while reaction with an alcohol can produce a perfluoroalkyl ether .

Scientific Research Applications

Perfluoroethyldimethylcyclohexane has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a solvent for highly reactive species and as a reagent in fluorination reactions. In biology and medicine, it is employed in the development of fluorinated drugs and imaging agents. Its chemical inertness and low toxicity make it suitable for use in various biomedical applications .

In industry, this compound is used in the production of high-performance lubricants, coatings, and sealants. Its thermal stability and chemical resistance make it ideal for use in harsh environments, such as aerospace and automotive applications .

Mechanism of Action

The mechanism of action of perfluoroethyldimethylcyclohexane is primarily based on its ability to form strong C-F bonds, which contribute to its chemical inertness and stability. These bonds prevent the compound from undergoing significant chemical changes under various conditions. In biological systems, the compound’s fluorinated nature allows it to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to perfluoroethyldimethylcyclohexane include other perfluorinated cyclohexanes, such as perfluoromethylcyclohexane and perfluoropropylcyclohexane. These compounds share similar properties, such as high thermal stability and chemical resistance, but differ in their specific substituents and molecular structures .

Uniqueness: this compound is unique due to its specific combination of ethyl and dimethyl groups, which provide a distinct set of chemical and physical properties. This combination allows for tailored applications in various fields, making it a versatile and valuable compound in both research and industry .

Biological Activity

Perfluoroethyldimethylcyclohexane, a member of the per- and polyfluoroalkyl substances (PFAS) family, is increasingly scrutinized for its biological activity and potential health effects. PFAS are synthetic compounds known for their stability and resistance to degradation, which raises concerns regarding their accumulation in biological systems and the environment. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by:

- Chemical Formula : C10H8F12

- Molecular Weight : 438.1 g/mol

- Physical State : Colorless liquid

- Solubility : Insoluble in water; miscible with organic solvents

These properties contribute to its use in various industrial applications, including as a surfactant and in liquid ventilation technologies.

In Vitro Studies

Recent studies have evaluated the biological activity of PFAS, including this compound, using various in vitro assays. The following table summarizes findings from key studies:

The mechanisms by which this compound exerts biological effects remain under investigation. Key points include:

- Neurotoxicity : Certain PFAS have been shown to disrupt neurodevelopmental processes, affecting neuronal proliferation and apoptosis .

- Endocrine Disruption : Some studies suggest that PFAS may interfere with hormonal signaling pathways, although specific effects of this compound require further exploration .

- Liver Toxicity : Evidence indicates that PFAS can induce liver injury through mechanisms that are not yet fully understood .

Case Studies

-

Neurodevelopmental Impact :

A study involving human neural progenitor cells demonstrated that exposure to certain PFAS led to decreased neurite outgrowth and altered neuronal network formation. While this compound was not specifically highlighted, its structural similarities to other active PFAS suggest potential neurodevelopmental risks . -

Epidemiological Correlations :

Epidemiological studies have linked exposure to PFAS with various health outcomes, including metabolic disorders and immune dysfunction. Although direct evidence for this compound is scarce, its classification within the broader PFAS category raises concerns about similar health implications .

Regulatory Perspectives

Due to their persistence and potential toxicity, regulatory agencies are increasingly focusing on PFAS compounds. The European Chemicals Agency (ECHA) has proposed restrictions on several PFAS due to their bioaccumulative properties and associated health risks .

Properties

CAS No. |

885275-58-1 |

|---|---|

Molecular Formula |

C10H15F5 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

1,1-dimethyl-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane |

InChI |

InChI=1S/C10H15F5/c1-8(2)6-4-3-5-7(8)9(11,12)10(13,14)15/h7H,3-6H2,1-2H3 |

InChI Key |

ITLFPXOAYJVWJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1C(C(F)(F)F)(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.